molecular formula C9H12N2O2S B12090506 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide

Katalognummer: B12090506
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: YYYQQRLCEXNTDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide is an organic compound with the molecular formula C9H12N2O2S It is a benzamide derivative characterized by the presence of an amino group, a methoxy group, and a methylsulfanyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and methylthiol.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with methylthiol in the presence of a base such as triethylamine to form 4-methoxy-5-(methylsulfanyl)benzoic acid.

    Amidation: The intermediate 4-methoxy-5-(methylsulfanyl)benzoic acid is then subjected to amidation with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted benzamides

Wissenschaftliche Forschungsanwendungen

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-methoxybenzoic acid: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    4-Methoxy-5-(methylsulfanyl)benzoic acid: Lacks the amino group, which may influence its ability to participate in certain chemical reactions and interactions.

    2-Amino-5-(methylsulfanyl)benzoic acid: Similar structure but lacks the methoxy group, potentially altering its properties.

Uniqueness

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide is unique due to the presence of all three functional groups (amino, methoxy, and methylsulfanyl) on the benzene ring

Eigenschaften

Molekularformel

C9H12N2O2S

Molekulargewicht

212.27 g/mol

IUPAC-Name

2-amino-4-methoxy-5-methylsulfanylbenzamide

InChI

InChI=1S/C9H12N2O2S/c1-13-7-4-6(10)5(9(11)12)3-8(7)14-2/h3-4H,10H2,1-2H3,(H2,11,12)

InChI-Schlüssel

YYYQQRLCEXNTDS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)N)C(=O)N)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.